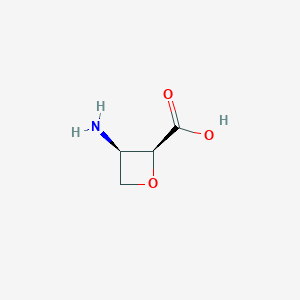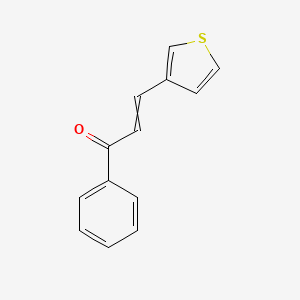
4-Bromo-2-(trifluoromethyl)phenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups. For instance, the synthesis of brominated liquid crystal materials or antitumor agents illustrates the use of bromination and subsequent reactions to introduce functional groups (Ren Guo-du, 2001); (Yan Feng-mei & Liu He-qin, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate can be determined through crystallography and computational methods. For example, the crystal and molecular structure of certain adducts have been elucidated, showing specific geometrical features (M. Newton et al., 1967).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group. These reactions enable the synthesis of polymers, derivatives, and other functionalized compounds (S. Ingalls et al., 1984); (C. Korepp et al., 2007).
Physical Properties Analysis
The physical properties of this compound and related compounds can be inferred from their molecular structure, such as crystallography data, which provides insights into the material's stability, density, and molecular geometry. Studies on similar compounds highlight the importance of crystal structure in understanding physical properties (A. Soltani et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are largely determined by the functional groups present in the molecule. The isocyanate group, in particular, is highly reactive towards nucleophiles, enabling a wide range of chemical transformations. Research on related compounds sheds light on the reactivity patterns and potential applications of these molecules in synthetic chemistry (Katsuhiro Maeda & Y. Okamoto, 1998).
Applications De Recherche Scientifique
Synthesis of Antitumor Agents : 4-Bromo-2-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of antitumor agents. A study by Yan Feng-mei and Liu He-qin (2009) demonstrated its application in synthesizing a key intermediate of the antitumor agent sorafenib, highlighting its importance in pharmaceutical research (Yan Feng-mei & Liu He-qin, 2009).
Production of Biologically Active Compounds : A study from 1977 by E. Kuehle and E. Klauke explored the use of fluorinated aromatic isocyanates, including this compound, as intermediates for producing herbicides, insecticides, and fungicides. The study also discussed unexpected rearrangements during synthesis that led to the discovery of compounds with fungicidal properties (Kuehle & Klauke, 1977).
Applications in Organic Synthesis : The compound has been involved in thermal rearrangements and synthesis processes in organic chemistry. For example, Carole Foltz et al. (2008) described a thermally induced rearrangement of certain oxazolines into bromoisocyanates, with this compound likely being involved in similar processes (Foltz et al., 2008).
Lithium Battery Performance : Shengbo Zhang's (2006) study on the use of aromatic isocyanates, including derivatives of this compound, as additives in lithium-ion batteries, showed potential for improving battery performance. The study highlighted the role of these compounds in reducing initial irreversible capacities and enhancing cycleability (Zhang, 2006).
Development of Novel Compounds : Research by M. Schlosser et al. (2006) and (2002) revealed the role of this compound in the synthesis of new chemical entities. These studies highlighted its utility in developing novel compounds with potential applications in various chemical processes (Schlosser et al., 2006), (Schlosser et al., 2002).
Propriétés
IUPAC Name |
4-bromo-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHKVBCBXPKKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392869 |
Source


|
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41513-02-4, 186589-12-8 |
Source


|
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






